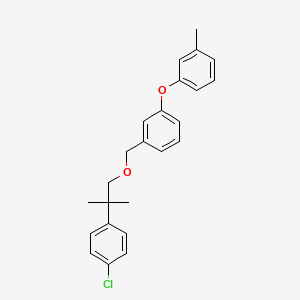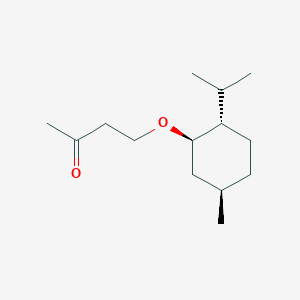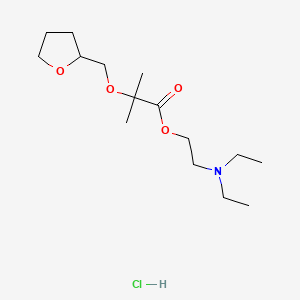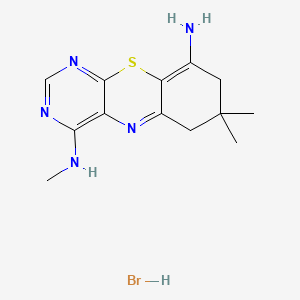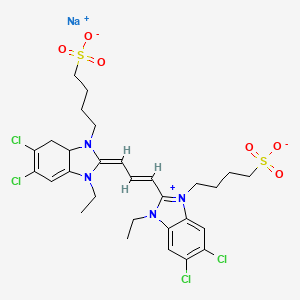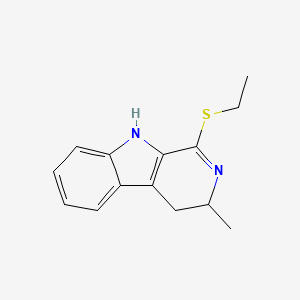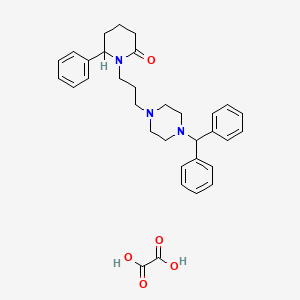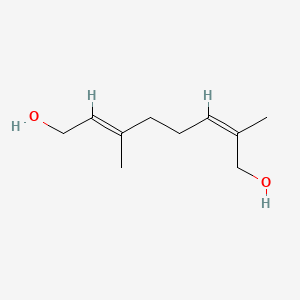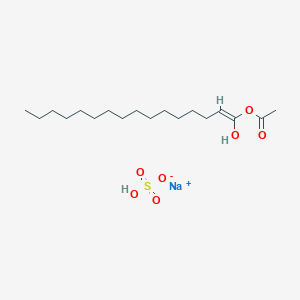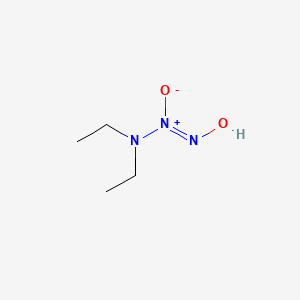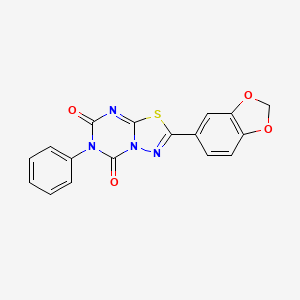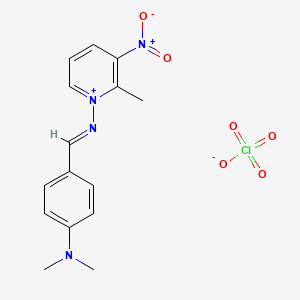
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is a complex organic compound with the molecular formula C15H17ClN4O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methyl-3-nitropyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(2-methyl-5-nitropyridin-1-ium-1-yl)iminomethyl]aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a nitro group on the pyridinium ring makes it particularly reactive and versatile in various applications .
Properties
CAS No. |
145234-83-9 |
|---|---|
Molecular Formula |
C15H17ClN4O6 |
Molecular Weight |
384.77 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-(2-methyl-3-nitropyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C15H17N4O2.ClHO4/c1-12-15(19(20)21)5-4-10-18(12)16-11-13-6-8-14(9-7-13)17(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-11+; |
InChI Key |
ABEIPZAUYWPTRC-YFMOEUEHSA-M |
Isomeric SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



